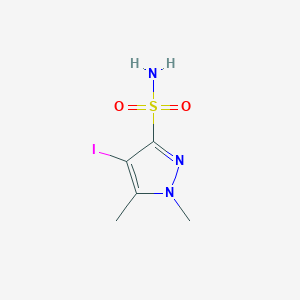

4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,5-dimethylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLKOWBMULAWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Investigations

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Conformation-Sensitive Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. For 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide, specific vibrational modes are particularly sensitive to the molecule's conformation, primarily concerning the rotation around the C3-S bond, which dictates the spatial orientation of the sulfonamide group relative to the pyrazole (B372694) ring.

The key functional groups give rise to characteristic vibrations. The sulfonamide moiety features strong, distinct stretching vibrations for the S=O bonds (asymmetric and symmetric), the S-N bond, and the N-H bond of the amide. The pyrazole ring itself has a set of characteristic ring stretching and deformation modes. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), can calculate the vibrational frequencies for different conformers. derpharmachemica.com By comparing these theoretical spectra with experimental FT-IR and Raman data, the dominant conformation in the solid state or in solution can be identified. For instance, changes in the position and intensity of the S=O stretching bands, typically found in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, can be correlated with specific torsional angles. Similarly, the N-H stretching frequency is highly sensitive to its involvement in hydrogen bonding, which is directly linked to the molecule's conformation and crystal packing.

Table 1: Expected Characteristic Vibrational Modes for this compound This table is based on typical frequency ranges for the specified functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Sulfonamide (SO₂NH₂) | N-H Stretch | 3400-3200 | Position is highly sensitive to hydrogen bonding. |

| Sulfonamide (SO₂NH₂) | Asymmetric SO₂ Stretch | 1350-1300 | Sensitive to conformation and electronic effects. |

| Sulfonamide (SO₂NH₂) | Symmetric SO₂ Stretch | 1160-1150 | Sensitive to conformation and electronic effects. |

| Pyrazole Ring | C=N / C=C Stretch | 1600-1450 | Aromatic ring vibrations. |

| Methyl (CH₃) | Asymmetric/Symmetric Stretch | 2980-2870 | C-H bond vibrations. |

| Methyl (CH₃) | Asymmetric/Symmetric Deformation | 1465-1370 | C-H bond bending. derpharmachemica.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₅H₈IN₃O₂S. labsolu.cachemspider.com This corresponds to a precise monoisotopic mass that can be experimentally verified using high-resolution mass spectrometry.

Calculated Molecular Weight:

Formula: C₅H₈IN₃O₂S

Average Molecular Weight: 301.11 g/mol labsolu.ca

Monoisotopic Mass: 300.9382 Da

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner based on the strength of its chemical bonds. The analysis of these fragments provides a fingerprint that confirms the compound's structure. While specific experimental data for this exact compound is not detailed in the surveyed literature, a probable fragmentation pathway can be proposed based on the known behavior of pyrazoles and sulfonamides.

Potential Fragmentation Pathways:

Loss of Sulfonamide Moiety: Cleavage of the C-S bond is common, leading to the loss of the SO₂NH₂ group.

Loss of SO₂: A common fragmentation for sulfonamides is the extrusion of sulfur dioxide.

Cleavage of the Pyrazole Ring: The heterocyclic ring can undergo cleavage, leading to smaller, characteristic fragments.

Loss of Iodine: The C-I bond may break, leading to a fragment corresponding to the loss of an iodine radical.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and the details of its packing in the crystal lattice.

While a specific crystal structure determination for this compound is not available in the public domain, analysis of closely related structures allows for a robust prediction of its molecular geometry. The structure would consist of a planar five-membered pyrazole ring substituted at the C3, C4, N1, and C5 positions. The sulfonamide group at C3 and the iodine atom at C4 would be key features. For chiral crystals, this technique can also determine the absolute configuration.

Table 2: Representative Crystallographic Data from Analogous Pyrazole Structures Note: This data is illustrative and based on published structures of similar pyrazole-containing molecules. growkudos.comnih.gov Specific values for the title compound require experimental determination.

| Parameter | Description | Expected Value Range |

|---|---|---|

| Bond Length | S=O | 1.42 - 1.45 Å |

| Bond Length | C(pyrazole)-S | 1.75 - 1.78 Å |

| Bond Length | N-N (pyrazole) | 1.35 - 1.38 Å |

| Bond Angle | O-S-O | 118 - 122° |

| Bond Angle | C-S-N | 105 - 109° |

The crystal packing of this compound is expected to be governed by a combination of strong and weak intermolecular interactions. These non-covalent forces dictate the final supramolecular architecture.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that molecules would form centrosymmetric dimers via a pair of N-H···O=S hydrogen bonds, a common and robust motif in sulfonamide crystal structures. nih.gov

Halogen Bonding: The iodine atom at the C4 position is a potent halogen bond donor. The electron-withdrawing nature of the pyrazole ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atom, allowing it to interact favorably with Lewis basic sites like the oxygen or nitrogen atoms of adjacent molecules. Studies on the closely related 3,5-dimethyl-4-iodopyrazole (B181040) have shown that hydrogen and halogen bonds work in concert to drive the self-assembly of molecules into higher-order structures like fibrils and sheets. nih.gov

π-π Stacking: While the pyrazole ring is aromatic, significant π-π stacking interactions are less likely to be the dominant packing force compared to the stronger hydrogen and halogen bonds, though they may play a secondary role in stabilizing the crystal lattice.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study, particularly for pharmaceutical and materials science. The conformational flexibility of the sulfonamide group, combined with the multiple hydrogen and halogen bonding sites, makes this compound a strong candidate for exhibiting polymorphism. Different polymorphs could arise from different arrangements of hydrogen-bonded dimers or different halogen bonding networks.

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. hhu.denih.gov The predictable and directional nature of both the N-H···O hydrogen bond and the C-I···N/O halogen bond makes this molecule an excellent target for crystal engineering studies. nih.gov By understanding and utilizing these synthons, it may be possible to design and synthesize crystals with specific architectures and properties. The interplay between the strong hydrogen-bonding sulfonamide and the halogen-bonding iodopyrazole core offers a rich platform for creating diverse supramolecular assemblies. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for the prediction of molecular geometries, energies, and a host of other properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of heterocyclic compounds like 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide. DFT calculations can predict the optimized geometry, electronic distribution, and reactivity indicators of the molecule. For instance, studies on similar pyrazole (B372694) sulfonamide derivatives have successfully used DFT methods, such as B3LYP with a 6-31G** basis set, to analyze their structures and electronic parameters. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich pyrazole ring and the iodo atom, while the LUMO would be expected to be distributed over the electron-withdrawing sulfonamide group. This distribution facilitates intramolecular charge transfer, a property common in related pyrazole systems. nih.gov An analysis of a similar molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, revealed a small HOMO-LUMO energy gap, indicating high chemical reactivity. nih.gov Based on this, a hypothetical DFT calculation for this compound might yield the following electronic properties:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.7 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) (eV) | 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) (eV) | 1.8 | The energy released when an electron is added. |

| Global Hardness (η) (eV) | 2.35 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) (eV) | 3.58 | An index of the energy lowering of a system when it accepts electrons. |

A detailed characterization of the molecular orbitals would reveal the nature of the chemical bonds and the electronic distribution within this compound. The analysis would likely show significant π-character on the pyrazole ring, consistent with its aromaticity. The sulfonamide group's orbitals would contribute to the molecule's ability to act as a hydrogen bond donor and acceptor. The presence of the iodine atom, with its large and diffuse orbitals, would introduce additional electronic complexity and potential for halogen bonding interactions.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the EPS map would be expected to show negative potential (typically colored red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyrazole ring not bonded to the methyl group, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the sulfonamide group would exhibit a positive potential (blue color), marking it as a site for nucleophilic interaction and hydrogen bonding. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy, particularly for calculating energies and fine electronic details, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory than standard DFT by incorporating electron correlation effects more explicitly. sciengine.com For example, a study on 4-iodo-3,5-dimethyl-pyrazole potassium salt utilized the MP2/6-311++G(d,p) level of theory to confirm stable geometric configurations. sciengine.com Applying such a method to this compound would yield highly reliable geometric parameters and electronic energies, serving as a benchmark for less computationally expensive methods.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a direct comparison can be made with experimental data, allowing for precise assignment of the observed spectral bands. derpharmachemica.com DFT methods are commonly used for these calculations.

For this compound, the calculated spectrum would feature characteristic vibrational modes for each functional group. A hypothetical assignment of key vibrational frequencies based on studies of similar pyrazole derivatives is presented below. derpharmachemica.comrdd.edu.iq

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm-1) | Description of Motion |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3350 | Stretching of the nitrogen-hydrogen bond. |

| C-H Stretch (Methyl) | 2950-3050 | Asymmetric and symmetric stretching of carbon-hydrogen bonds in the methyl groups. derpharmachemica.com |

| C=N Stretch (Pyrazole Ring) | 1580 | Stretching of the carbon-nitrogen double bond within the pyrazole ring. |

| SO2 Asymmetric Stretch | 1340 | Asymmetric stretching of the sulfur-oxygen bonds in the sulfonamide group. |

| SO2 Symmetric Stretch | 1160 | Symmetric stretching of the sulfur-oxygen bonds in the sulfonamide group. |

| C-I Stretch | 550 | Stretching of the carbon-iodine bond. |

These theoretical calculations, from DFT to ab initio methods, provide a comprehensive picture of the electronic and structural properties of this compound. They not only help in understanding its fundamental chemical nature but also guide further experimental work in materials science and medicinal chemistry.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. dntb.gov.ua These simulations provide a detailed view of molecular flexibility and the influence of the surrounding environment on a compound's structure and dynamics. dntb.gov.ua

MD simulations are employed to explore the conformational landscape of pyrazole-sulfonamide derivatives. By simulating the molecule's movement over a period, typically nanoseconds, researchers can identify stable low-energy conformations and the transitions between them. The flexibility of the molecule is often quantified by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions.

In studies of related pyrazole-carboxamides bearing a sulfonamide moiety, MD simulations lasting 50 nanoseconds were used to assess the stability of the compounds when docked into the active sites of human carbonic anhydrase (hCA) I and II. nih.gov The results indicated that the docked ligands exhibited good stability, characterized by minor conformational changes and fluctuations throughout the simulation. nih.gov This stability is crucial for sustained interaction with the target protein. Analysis of the RMSF can pinpoint which parts of the molecule are most flexible, which often includes peripheral groups, while the core pyrazole ring tends to be more rigid.

The solvent environment plays a critical role in determining the conformation and dynamic behavior of a molecule. MD simulations explicitly model solvent molecules (typically water) to provide a realistic representation of the physiological environment. The interactions between the solute (the pyrazole-sulfonamide) and the solvent can influence which conformations are preferred. For instance, polar groups like the sulfonamide moiety will orient themselves to maximize favorable interactions with water molecules through hydrogen bonding. While specific studies on the solvent effects for this compound are not available, the general principle remains that the solvent shell influences the conformational equilibrium and the accessibility of different parts of the molecule for binding to a target.

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is instrumental in virtual screening and for understanding the structural basis of ligand-target interactions.

Docking algorithms score different binding poses to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov These scores help in prioritizing compounds for synthesis and biological testing. For various pyrazole-sulfonamide derivatives, docking studies have successfully predicted their binding to different isoforms of carbonic anhydrase (hCA), a well-known target for sulfonamides. nih.govnih.gov

In one study on pyrazole-carboxamide sulfonamides, the most active compounds showed higher binding affinities for hCA I and hCA II receptors than the reference inhibitor, Acetazolamide. nih.gov Another study on different sulfonamide-based pyrazole derivatives targeting the InhA enzyme from Mycobacterium tuberculosis reported strong binding strengths. nih.gov

Table 1: Predicted Binding Affinities for Structurally Related Pyrazole-Sulfonamide Derivatives

| Compound Series | Target Protein | Reported Binding Affinity/Score | Reference |

|---|---|---|---|

| Pyrazole-carboxamide sulfonamides (e.g., Compound 6a) | Human Carbonic Anhydrase I (hCA I) | Ki in the range of 0.063–3.368 µM | nih.govnih.gov |

| Pyrazole-carboxamide sulfonamides (e.g., Compound 6a) | Human Carbonic Anhydrase II (hCA II) | Ki in the range of 0.007–4.235 µM | nih.govnih.gov |

| Sulfonamide-based pyrazole-clubbed pyrazolines (e.g., Compound 9g) | Mycobacterial InhA | Docking Score: –9.714; Glide Energy: –64.183 kcal/mol | nih.gov |

| Quinoline-pyrido[2,3-d]pyrimidinone derivatives (e.g., Compound 10) | Sterol 14-alpha demethylase (C. albicans) | Binding Energy: -10.20 kcal/mol | mdpi.com |

Docking studies not only predict if a molecule will bind but also how it binds. This involves identifying the specific interactions that stabilize the ligand-receptor complex. For pyrazole-sulfonamides targeting carbonic anhydrases, a key interaction is the chelation of the zinc ion (Zn²⁺) in the enzyme's active site by the sulfonamide group. nih.gov This metal-acceptor bond is a hallmark of carbonic anhydrase inhibitors. nih.gov

Beyond metal chelation, other important interactions include:

Hydrogen Bonds: The sulfonamide group and other polar functions can form hydrogen bonds with amino acid residues like Thr199. nih.gov

Hydrophobic and π-Interactions: The pyrazole ring and its substituents can engage in various non-polar interactions, such as Pi-Alkyl, Pi-Pi T-Shaped, and Van der Waals forces with residues like His94, His96, His119, Phe131, and Pro202. nih.gov

These interactions anchor the ligand in a specific conformation within the binding pocket, determining its inhibitory activity.

Table 2: Key Interaction Motifs for Pyrazole-Sulfonamide Analogs with Carbonic Anhydrase

| Interaction Type | Interacting Ligand Group | Interacting Receptor Residues/Components | Reference |

|---|---|---|---|

| Metal Chelation | Sulfonamide (-SO₂NH₂) | Zn²⁺ ion | nih.gov |

| Hydrogen Bond | Sulfonamide (-SO₂NH₂) | Thr199 | nih.gov |

| Pi-Cation / Pi-Sigma | Pyrazole Ring / Phenyl Substituents | His94, His96, His119 | nih.gov |

| Pi-Alkyl / Van der Waals | Phenyl Substituents | Phe91, Leu131, Ala135, Leu141, Pro202 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized molecules. jocpr.comnih.gov This helps to prioritize the synthesis of compounds that are most likely to be potent. nih.gov

For a series of pyrazole-sulfonamide derivatives, a QSAR model would be developed by:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., steric fields, electrostatic potentials). nih.gov

Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that links the descriptors to the biological activity. nih.gov

Validation: Testing the model's predictive power on a set of compounds not used in its creation. nih.gov

While a specific QSAR model for this compound is not documented, studies on related sulfonamides have shown that descriptors related to electronic properties (e.g., atomic charges) and steric bulk are often crucial for predicting activity. nih.gov For example, a QSAR study on carboxamide sulfonamide derivatives used a training set of 14 molecules to develop a quantitative model, which was then validated on a test set of four compounds. nih.gov Such models provide invaluable insights into the structure-activity relationship, guiding the rational design of more effective analogs. researchgate.net

Table 3: Common Descriptor Classes in QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic molecular composition and connectivity |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape based on the 2D graph |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |

| Electrostatic (3D) | Dipole Moment, Partial Atomic Charges | Charge distribution and electronic properties |

| Quantum Chemical (3D) | HOMO/LUMO Energies, Mulliken Charges | Electronic structure and reactivity |

Chemometric Methods for Reaction Monitoring and Mechanistic Insights

Chemometric methods are instrumental in extracting meaningful information from complex chemical data. In the context of the synthesis and analysis of pyrazole derivatives, these statistical and mathematical techniques can be applied to spectroscopic data to monitor reaction progress, identify intermediates, and elucidate reaction mechanisms. By deconvoluting complex spectral matrices, chemometrics allows for a deeper understanding of the chemical transformations occurring in a reaction mixture.

One powerful chemometric technique is Independent Component Analysis (ICA), which is particularly well-suited for the analysis of data from in-line spectroscopic monitoring, such as Fourier Transform Infrared (FT-IR) spectroscopy. ICA can separate a set of mixed signals into their underlying independent sources, which, in the context of reaction monitoring, correspond to the individual spectra of reactants, intermediates, and products.

In such a study, FT-IR spectra are continuously recorded throughout the synthesis process, generating a large data matrix where each row corresponds to a specific time point and each column to a spectral frequency. ICA is then applied to this matrix to deconstruct it into two new matrices: one containing the pure spectra of the independent chemical species involved in the reaction and another containing their corresponding concentration profiles over time.

The successful application of ICA to the synthesis of 4-amino-3,5-dimethyl pyrazole suggests that this technique could be similarly employed to monitor the synthesis of this compound. rsc.org By tracking the spectral signatures of the starting materials, any formed intermediates, and the final product, a detailed kinetic and mechanistic picture of the reaction can be constructed. The results from ICA can be further validated by comparing the calculated spectra of the proposed species with those obtained from quantum chemical calculations, such as Density Functional Theory (DFT). rsc.org

The combination of in-line spectroscopic monitoring and ICA offers a robust approach for understanding the intricate details of pyrazole sulfonamide synthesis, enabling optimization of reaction conditions and providing fundamental insights into the reaction mechanism. rsc.org

Mechanistic Elucidation of Molecular Interactions and Biological Activities

Investigations into Enzyme Inhibition Mechanisms

Research into the pyrazole (B372694) sulfonamide scaffold, to which 4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide belongs, has identified it as a versatile inhibitor of several key enzyme families. The primary mechanism often involves the strategic placement of the sulfonamide group, which acts as a potent zinc-binding group in metalloenzymes, while the substituted pyrazole core allows for tailored interactions that determine potency and selectivity.

The sulfonamide moiety is a classic zinc-binding group, making compounds like this compound potent inhibitors of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Inhibition studies on various human (h) isoforms, particularly the cytosolic hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII, have been a central focus of research for this class of compounds. These isoforms are crucial in various physiological and pathological processes, including pH regulation and tumorigenesis. nih.govnih.gov

While specific inhibitory constants (Kᵢ) for this compound are not available in the reviewed literature, studies on closely related pyrazolo[4,3-c]pyridine sulfonamides and other pyrazole-carboxamide sulfonamides demonstrate potent, often nanomolar, inhibition of these key CA isozymes. nih.govmdpi.comnih.gov The data illustrates the general high affinity of this structural class for carbonic anhydrases.

Inhibitory Activity of Representative Pyrazole Sulfonamides Against Human Carbonic Anhydrase Isozymes

Note: The following data is for structurally related pyrazole sulfonamide compounds and is intended to be representative of the compound class, as specific data for this compound was not available in the cited literature.

| Compound Analogue | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | 6.6 | 223.4 | 128.5 | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | 5.6 | 79.6 | 34.5 | nih.govmdpi.com |

| Indeno[1,2-c]pyrazole Carboxamide 15 | 3.3 | 6.1 | 80.5 | nih.gov |

| Pyrazole-Carboxamide 6a | 7 | N/A | N/A | nih.gov |

| Pyrazole-Carboxamide 6b | 15 | N/A | N/A | nih.gov |

Structure-activity relationship (SAR) studies of pyrazole sulfonamides have established key principles governing their inhibitory potency against carbonic anhydrase isoforms. The primary and indispensable feature is the sulfonamide group (SO₂NH₂), which acts as the anchor by binding to the zinc ion within the enzyme's active site in its deprotonated, anionic form (SO₂NH⁻). mdpi.com

Molecular docking studies of pyrazole sulfonamides within the active sites of hCA II, IX, and XII have elucidated the specific molecular interactions responsible for inhibition. nih.govnih.gov The binding mechanism is highly conserved across the sulfonamide class of inhibitors. researchgate.net

The sulfonamide group's nitrogen atom coordinates directly with the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide ion, which is fundamental to the enzyme's catalytic cycle. nih.gov Furthermore, the oxygen atoms of the sulfonamide group form crucial hydrogen bonds with the side-chain hydroxyl and backbone amide of the highly conserved amino acid residue, Threonine 199 (Thr199). researchgate.net

The pyrazole core and its substituents extend into the active site cavity, forming additional interactions that stabilize the enzyme-inhibitor complex and dictate isoform selectivity. These interactions can be with either the hydrophilic or hydrophobic halves of the active site. nih.gov For instance, the 1,5-dimethyl groups and the 4-iodo substituent of the target compound would likely engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site, such as Valine 121, Phenylalanine 131, and Leucine 198. mdpi.com Differences in the amino acid residues at the entrance and middle of the active site cavity among the various CA isoforms allow for the development of isoform-selective inhibitors based on the specific substitution pattern of the pyrazole ring.

Recent research has identified pyrazole-based sulfonamides as a novel class of inhibitors for N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). nih.govnih.gov NAAA is a cysteine hydrolase responsible for the degradation of anti-inflammatory lipid amides, such as palmitoylethanolamide (PEA). nih.gov Inhibition of NAAA is a therapeutic strategy aimed at increasing the endogenous levels of these anti-inflammatory mediators.

Inhibitory Activity of a Representative Pyrazole Sulfonamide Against Human NAAA

Note: The following data is for a structurally related pyrazole sulfonamide compound and is intended to be representative of the compound class.

| Compound Analogue | hNAAA (IC₅₀, µM) | Reference |

|---|---|---|

| ARN19689 | 0.042 | nih.govnih.gov |

A key feature of the pyrazole sulfonamide class of NAAA inhibitors is their non-covalent mechanism of action. nih.govnih.govresearchgate.net This contrasts with many other NAAA inhibitors that rely on reactive chemical groups to form a permanent, covalent bond with the catalytic cysteine residue in the enzyme's active site. The non-covalent, reversible binding of these pyrazole sulfonamides is considered a more favorable attribute for drug development. SAR studies have shown that the 3,5-dimethyl-pyrazole group is an important feature for activity within this class of inhibitors. nih.gov

The versatile pyrazole scaffold has been investigated for its inhibitory potential against a range of other enzymes, particularly protein kinases involved in cell signaling and cancer progression.

Studies have demonstrated that certain pyrazole and pyrazolopyridine derivatives can act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These receptors are critical tyrosine kinases that play a central role in tumor cell proliferation, angiogenesis, and metastasis. The pyrazole core serves as a key structural motif that can effectively bind to the ATP-binding site of these kinases.

Inhibitory Activity of Representative Pyrazole Derivatives Against EGFR and VEGFR-2

Note: The following data is for structurally related pyrazole derivatives and is intended to be representative of the potential activity of the pyrazole scaffold.

| Compound Analogue | EGFR (IC₅₀, µM) | VEGFR-2 (IC₅₀, µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative 3d | 0.184 | 0.418 | nih.gov |

| Pyrazole Derivative 3e | 0.112 | 0.205 | nih.gov |

| Pyrazole Derivative 3f | 0.066 | 0.102 | nih.gov |

| Pyrazolopyridine 4a | 0.141 | 0.284 | nih.gov |

No specific inhibitory activities for this compound or closely related analogues against Cyclooxygenase-2 (COX-2) or β-hematin were identified in the reviewed scientific literature.

Other Enzyme Targets (e.g., COX-2, VEGFR-2, β-hematin, EGFR)

Receptor Modulation and Binding Affinities

While specific receptor binding data for this compound is not extensively detailed in publicly available literature, the broader class of pyrazole derivatives has been investigated for their ability to modulate various receptors. For example, certain pyrazole carboxamides have been identified as potent and selective antagonists for the CB1 cannabinoid receptor. In these cases, the different substituents on the pyrazole ring play a crucial role in determining the binding affinity and the nature of the interaction (agonist versus antagonist).

Structure-Activity Relationship (SAR) Studies Beyond Clinical Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazole sulfonamides, SAR studies have provided valuable insights into the roles of different substituents.

The nature and position of substituents on the pyrazole ring and the sulfonamide group significantly impact molecular recognition and biological activity.

Substitution on the Pyrazole Ring: The presence of alkyl groups, such as the two methyl groups in this compound, can influence the compound's lipophilicity and steric profile, which in turn affects its binding to target proteins. The electronic properties of substituents are also crucial; electron-withdrawing groups can have a different impact on activity compared to electron-donating groups.

The Iodo Group: The iodine atom at the 4-position of the pyrazole ring is a key feature of this specific molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The size and electronegativity of the iodine atom will influence these potential interactions.

Substitution on the Sulfonamide: Modifications to the sulfonamide nitrogen can also lead to significant changes in activity. For instance, derivatives bearing additional aromatic or heterocyclic rings on the sulfonamide moiety have been synthesized and evaluated, showing a wide range of biological effects.

| Substituent Position | Substituent Type | Observed Effect on Activity |

|---|---|---|

| Pyrazole Ring | Alkyl Groups | Influences lipophilicity and steric fit |

| Pyrazole Ring (Position 4) | Iodo Group | Potential for halogen bonding, affecting binding affinity |

| Sulfonamide Nitrogen | Aromatic/Heterocyclic Rings | Modulates biological effect and target selectivity |

The arrangement of substituents around the pyrazole core, known as positional isomerism, can have a profound effect on biological activity. Even a small change in the position of a functional group can alter the molecule's ability to interact with its biological target. Stereochemistry also plays a pivotal role, as biological macromolecules are chiral. For chiral pyrazole derivatives, different enantiomers can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other. This stereoselectivity is a result of the specific three-dimensional arrangement of atoms required for optimal interaction with the target protein.

Molecular-Level Insights into Antibacterial and Antimycobacterial Activities

The pyrazole nucleus is a constituent of many compounds with demonstrated antibacterial and antimycobacterial properties. The mechanism of action for these compounds can vary, with some targeting essential bacterial enzymes, such as DNA gyrase, while others may disrupt cell wall synthesis or other vital metabolic pathways.

The antibacterial spectrum of pyrazole derivatives can be broad, with activity against both Gram-positive and Gram-negative bacteria. The presence of a sulfonamide group can contribute to the antibacterial profile, as sulfonamides are known to interfere with folic acid synthesis in bacteria. The combination of the pyrazole scaffold and the sulfonamide moiety in this compound suggests a potential for antibacterial activity.

In the context of antimycobacterial activity, pyrazole-containing compounds have been investigated for their potential to combat Mycobacterium tuberculosis. The specific structural features of this compound, including the iodo-substituent, would need to be evaluated to determine its efficacy against this and other mycobacterial species.

| Activity | Potential Mechanism of Action | Target Organisms |

|---|---|---|

| Antibacterial | Inhibition of essential enzymes (e.g., DNA gyrase), interference with metabolic pathways (e.g., folate synthesis) | Gram-positive and Gram-negative bacteria |

| Antimycobacterial | Inhibition of specific mycobacterial enzymes or cellular processes | Mycobacterium tuberculosis and other mycobacteria |

General Mechanistic Organic Chemistry of Pyrazole Formation and Functionalization

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, owing to their prevalence in pharmaceuticals and agrochemicals. The formation of the pyrazole ring is often achieved through various cyclization and cycloaddition strategies, with oxidative and cascade reactions providing efficient and atom-economical routes to these valuable scaffolds.

Oxidative Cyclization Mechanisms

Oxidative cyclization reactions are a powerful method for pyrazole synthesis, often involving the formation of a precursor ring, such as a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. These mechanisms can be promoted by a variety of reagents and catalysts.

Key Oxidative Strategies:

Metal-Catalyzed Oxidative Cycloaddition: Copper-promoted reactions are a notable example. A Cu-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles. In this process, inexpensive Cu₂O can serve as the promoter while air acts as a green oxidant. The mechanism is believed to involve a single electron oxidation of the hydrazine (B178648), formation of a Michael adduct, a 1,5-electrocyclization, deprotonation, and finally, aerobic oxidation to yield the aromatic pyrazole derivative.

Iodine-Mediated Reactions: Molecular iodine (I₂) and hypervalent iodine(III) reagents can catalyze the regioselective synthesis of pyrazoles. An I₂-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins is one such effective protocol. Similarly, an Iodine(III)-catalyzed synthesis from α,β-unsaturated hydrazones proceeds through a sequence of cyclization, a neighboring group-assisted 1,2-aryl shift, and aromatization to form multisubstituted pyrazoles.

Oxidation-Induced N–N Coupling: A novel approach avoids the use of hydrazine reagents by forming the N-N bond in the final step. This has been demonstrated in the multicomponent oxidative coupling of alkynes, nitriles, and Titanium (Ti) imido complexes. The key step is a 2-electron oxidation of a diazatitanacyclohexadiene intermediate, which triggers an electrocyclic ring closure, analogous to a Nazarov cyclization, to form the pyrazole ring.

| Reaction Type | Key Reagents/Catalysts | Mechanistic Highlights |

| Cu-Catalyzed Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines, Alkynoates, Cu₂O, Air | Aerobic oxidation, C(sp³)-H functionalization, 1,5-electrocyclization. |

| Iodine(III)-Catalyzed Cyclization | α,β-Unsaturated hydrazones, I(III) reagent | Sequential cyclization, 1,2-aryl shift, and aromatization. |

| Oxidation-Induced N–N Coupling | Alkynes, Nitriles, Ti-imido complexes, Oxidant (e.g., TEMPO) | Formation of a diazatitanacyclohexadiene intermediate followed by oxidation-induced N-N bond formation and reductive elimination. |

Cascade and Annulation Reaction Pathways

Cascade and annulation reactions offer a high degree of efficiency in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These pathways are particularly valuable for building the pyrazole ring and simultaneously installing various functional groups.

Prominent Cascade and Annulation Pathways:

Multi-Component Cascade Reactions: Rhodium (Rh) catalysis has enabled the three-component synthesis of N-naphthyl pyrazoles from enaminones, aryl hydrazine hydrochlorides, and internal alkynes. This process involves a cascade of pyrazole annulation followed by a Satoh–Miura benzannulation, constructing both a pyrazole and a phenyl ring in one sequence.

Domino Protocols: An unprecedented domino protocol for synthesizing highly functionalized tetrahydropyranopyrazole scaffolds utilizes a cascade annulation reaction (CAR) between a chalcone epoxide and a pyrazolone. This reaction is highly diastereoselective and creates three consecutive stereogenic centers.

Light-Promoted and Metal-Free Cascades: Visible light can promote a cascade of Glaser coupling and annulation between alkynes and hydrazines to synthesize polysubstituted pyrazoles. Furthermore, metal-free cascade reactions have been developed. For instance, molecular iodine can catalyze a reaction between enaminones, hydrazines, and DMSO, where DMSO acts as both a C1 source and the reaction medium, to produce 1,4-disubstituted pyrazoles.

[3+2] Cycloaddition Cascades: A sequence involving a [3+2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion process can be catalyzed by Al(OTf)₃ using alkyl α-diazoesters and ynones to yield 4-substituted pyrazoles.

| Reaction Type | Key Reagents/Catalysts | Mechanistic Highlights |

| Rh-Catalyzed Three-Component Reaction | Enaminones, Hydrazines, Alkenes/Alkynes, Rh(III) catalyst | Cascade pyrazole annulation combined with C-H activation or benzannulation. |

| Cascade Annulation Reaction (CAR) | Chalcone epoxides, Pyrazolones, KOBuᵗ | Nucleophilic attack of enolate on epoxide, followed by intramolecular cyclization. |

| Visible-Light-Promoted Cascade | Alkynes, Hydrazines, Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Involves Glaser coupling followed by annulation. |

| [3+2] Cycloaddition/Rearrangement Cascade | α-Diazoesters, Ynones, Al(OTf)₃ | A sequence of cycloaddition followed by multiple intramolecular shifts and insertion. |

Chemical Transformations and Synthetic Utility

Cross-Coupling Reactions of the 4-Iodo Moiety

The carbon-iodine bond at the C4 position is the principal site for synthetic elaboration through palladium-catalyzed cross-coupling reactions. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrazole (B372694) derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 4-iodopyrazole (B32481) systems, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents.

Detailed research on analogous 4-halopyrazole structures demonstrates the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various arylboronic acids has been successfully achieved using the XPhos Pd G2 precatalyst. nih.govrsc.org Similarly, 1-aryl-3-(trifluoromethyl)-4-iodopyrazoles have been coupled with phenylboronic acid using Pd(PPh₃)₄ as the catalyst to yield the corresponding 4-phenylpyrazole derivatives. nih.gov These examples underscore the utility of the Suzuki reaction for functionalizing the C4 position of the pyrazole core. While direct studies on 4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide are not extensively documented, the conditions used for these related structures provide a strong basis for its synthetic application. The reaction typically proceeds with high efficiency, tolerance to various functional groups, and is a key step in the synthesis of complex molecules, including potent enzyme inhibitors. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole Analogs

| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 56 | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 80 | 55-98 | nih.govrsc.org |

| 4-Iodo-1H-1-tritylpyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 87 | nih.gov |

The Sonogashira coupling reaction is an effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. clockss.orglibretexts.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper complexes, introduces an alkynyl moiety onto the pyrazole ring, a common structural motif in pharmaceuticals and organic materials. libretexts.orgmdpi.com The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this transformation. mdpi.com

Studies on various 4-iodopyrazole derivatives have established the utility of this reaction. For example, 1-aryl-3-CF₃-4-iodopyrazoles react with phenylacetylene (B144264) using Pd(PPh₃)₄ and CuI as catalysts in the presence of a base like triethylamine (B128534) (TEA) to produce 4-(phenylethynyl)pyrazoles in good yields. nih.gov Similarly, 5-chloro-4-iodopyrazoles have been shown to selectively couple at the iodo position under standard Sonogashira conditions. mdpi.comresearchgate.net The reaction is generally carried out under mild conditions and tolerates a variety of functional groups on both the pyrazole and the alkyne coupling partner. libretexts.org

Table 2: Exemplary Conditions for Sonogashira Coupling of 4-Iodopyrazoles

| Pyrazole Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI | TEA | THF | rt to 60°C | 78 | nih.gov |

| 5-Chloro-1,3-dimethyl-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | TEA | DMF | 80°C | 85 | mdpi.comresearchgate.net |

| 4-Iodo-1H-1-tritylpyrazole | Various terminal alkynes | Pd(PPh₃)₄, CuI | TEA | THF | Reflux | 70-95 | clockss.org |

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction serves as a valuable tool for introducing alkenyl groups at the C4 position of the pyrazole ring.

Research has demonstrated the successful application of the Heck reaction to 1-protected 4-iodo-1H-pyrazoles. clockss.org Using a palladium acetate (B1210297) catalyst with tri(o-tolyl)phosphine or triethyl phosphite (B83602) as a ligand and triethylamine as a base, 4-iodopyrazoles can be coupled with a range of alkenes, such as methyl acrylate, to yield the corresponding 4-alkenylpyrazoles in high yields. clockss.org The choice of the N-protecting group on the pyrazole can influence the reaction's efficiency, with the trityl group often being preferred. clockss.org The reaction conditions are generally mild, although challenges such as the formation of E/Z mixtures can occur with certain alkene substrates like methyl vinyl ketone. clockss.orglibretexts.org

Table 3: Conditions for Heck-Mizoroki Reaction of 1-Protected 4-Iodopyrazoles

| Pyrazole Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Trityl-4-iodopyrazole | Methyl acrylate | Pd(OAc)₂, P(OEt)₃ | Et₃N | DMF | 80 | 95 | clockss.org |

| 1-Trityl-4-iodopyrazole | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100 | 89 | clockss.org |

| 1-Benzyl-4-iodopyrazole | Methyl acrylate | Pd(OAc)₂, P(OEt)₃ | Et₃N | DMF | 80 | 75 | clockss.org |

While less commonly reported for this specific scaffold compared to Suzuki and Sonogashira reactions, Negishi and Stille couplings represent viable alternative strategies for C-C bond formation.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. This method is noted for its high functional group tolerance. researchgate.net It has been successfully applied to the synthesis of benzylic sulfonamides through the coupling of aryl iodides with sulfonamide-stabilized anions, highlighting its potential relevance for modifying structures like this compound. nih.gov

The Stille coupling utilizes an organotin reagent to couple with an organohalide. harvard.eduorganic-chemistry.org A key advantage is the stability of organostannanes, though their toxicity is a drawback. organic-chemistry.org The reaction tolerates a wide variety of functional groups and has been used in complex syntheses where other methods fail. harvard.edu For pyrazole systems, Stille reactions have been used to prepare 4-arylpyrazoles by coupling 4-halopyrazoles with arylstannanes. The conditions typically involve a palladium catalyst such as Pd(PPh₃)₄, sometimes with a copper(I) co-catalyst, in a solvent like DMF at elevated temperatures. harvard.educommonorganicchemistry.com

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a fundamental organometallic reaction where an organic halide is converted into an organometallic species, most commonly an organolithium or organomagnesium (Grignard) reagent. wikipedia.orgnih.gov For this compound, this transformation would involve treating the compound with a strong organometallic base, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures. wikipedia.orgnih.gov The iodine atom is replaced by a metal (e.g., lithium), generating a potent pyrazolyl nucleophile.

This intermediate is not typically isolated but is immediately "trapped" in situ by adding an electrophile. This two-step, one-pot sequence allows for the introduction of a wide variety of functional groups that are not accessible via cross-coupling reactions. The principle has been demonstrated in related azole systems, where bromoimidazoles undergo lithium-halogen exchange and are subsequently trapped with electrophiles to form new C-C, C-O, or C-S bonds. rsc.org

Potential electrophiles for trapping the pyrazolyl-metal intermediate include:

Carbon dioxide (CO₂) to form a carboxylic acid.

Aldehydes or ketones to form secondary or tertiary alcohols.

Dimethylformamide (DMF) to install a formyl group (aldehyde).

Disulfides to introduce a thioether linkage.

This method provides a powerful, complementary approach to cross-coupling for the functionalization of the C4 position. nih.govrsc.org

Amination and Other Nucleophilic Aromatic Substitution Reactions

The introduction of nitrogen-based functional groups at the C4 position can be effectively achieved via palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. It has become a cornerstone for C-N bond formation in modern organic synthesis. wikipedia.org

For 4-halopyrazoles, the Buchwald-Hartwig reaction has been successfully applied. nih.gov Studies on 4-halo-1-tritylpyrazoles show that both 4-bromo and 4-iodo derivatives can undergo amination with various amines. nih.govresearchgate.net The choice of ligand is critical, with bulky, electron-rich phosphines like tBuDavePhos often providing excellent results. nih.gov The reaction typically requires a strong base, such as sodium or potassium tert-butoxide, and is often performed at elevated temperatures, sometimes with microwave assistance to reduce reaction times. nih.govresearchgate.net A challenge in coupling unprotected pyrazoles is the potential for the pyrazole N-H to interfere, necessitating N-protection for predictable outcomes. researchgate.net

Beyond C-N coupling, copper-catalyzed methods can be used for nucleophilic substitution to form C-O bonds. For instance, 4-iodopyrazoles can be coupled with alcohols (alkoxylation) using a copper(I) iodide catalyst in the presence of a base. nih.govsemanticscholar.org

Table 4: Representative Conditions for C-N Coupling of 4-Halopyrazole Analogs

| Pyrazole Substrate | Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂, tBuDavePhos | K₃PO₄ | Xylene | 160 (MW) | 90 | nih.gov |

| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂, tBuDavePhos | K₃PO₄ | Xylene | 160 (MW) | 81 | nih.gov |

| 4-Iodo-1-tritylpyrazole | Morpholine | Pd(OAc)₂, RuPhos | Cs₂CO₃ | Toluene | 100 | 95 | nih.gov |

Modifications of the Sulfonamide Group

N-Alkylation and N-Acylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can be readily alkylated or acylated. These reactions typically proceed by deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an electrophilic alkylating or acylating agent.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base. The choice of base and solvent is crucial for the success of these reactions. Common bases include potassium carbonate, sodium hydride, or organic bases like diisopropylethylamine (DIPEA). A general scheme for N-alkylation is presented below.

For instance, the reaction of a pyrazole-4-sulfonyl chloride with 2-phenylethylamine in dichloromethane (B109758) (DCM) with DIPEA as a base has been reported to yield the corresponding N-substituted sulfonamide. acs.org A similar strategy could be employed for the N-alkylation of this compound. Another approach involves the use of trichloroacetimidates as electrophiles under thermal or acid-catalyzed conditions for the alkylation of sulfonamides. mdpi.comsemanticscholar.org

| Reagent | Base | Solvent | Product |

| Alkyl Halide (R-X) | K₂CO₃, NaH, or DIPEA | DMF, THF, or DCM | N-Alkyl-4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide |

| Trichloroacetimidate | CSA (Camphorsulfonic acid) | DCE (1,2-Dichloroethane) | N-Alkyl-4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide |

N-Acylation: The sulfonamide nitrogen can also be acylated using acyl chlorides or anhydrides. This reaction typically requires a base to facilitate the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acylating agent. Pyridine is often used as both a solvent and a base for such transformations. The resulting N-acylsulfonamides are valuable intermediates in organic synthesis. For example, the synthesis of acyl pyrazole sulfonamides has been achieved by reacting a pyrazole sulfonamide intermediate with substituted phenyl hydrazides in the presence of an acid catalyst. frontiersin.org

| Reagent | Base/Catalyst | Solvent | Product |

| Acyl Chloride (RCOCl) | Pyridine | Pyridine or DCM | N-Acyl-4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide |

| Carboxylic Anhydride ((RCO)₂O) | Pyridine | Pyridine or DCM | N-Acyl-4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide |

Synthesis of Sulfonylurea Derivatives

Sulfonylureas are an important class of compounds with significant biological activities. The synthesis of sulfonylurea derivatives from this compound can be accomplished through the reaction of the sulfonamide with isocyanates or via a multi-step procedure involving the formation of a carbamate (B1207046) intermediate.

A common method involves the reaction of the pyrazole sulfonamide with an appropriate isocyanate (R-N=C=O) in an inert solvent. This reaction is often catalyzed by a weak base. The nucleophilic sulfonamide nitrogen attacks the electrophilic carbon of the isocyanate to form the sulfonylurea linkage.

Alternatively, sulfonylureas can be prepared by reacting the sulfonamide with a chloroformate to form a sulfonyl carbamate, which is then reacted with an amine. frontiersin.org This two-step approach allows for greater diversity in the final sulfonylurea products.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Isocyanate (R-NCO) | Base (e.g., Triethylamine) | N-[(Alkyl/Aryl-aminocarbonyl)]-4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide |

| This compound | Ethyl Chloroformate, then Amine (R-NH₂) | Base (e.g., K₂CO₃), then heat | N-[(Alkyl/Aryl-aminocarbonyl)]-4-iodo-1,5-dimethyl-pyrazole-3-sulfonamide |

Transformations Involving the Pyrazole Ring System

The substituted pyrazole ring of this compound is generally stable but can undergo specific transformations, particularly at the C4-iodo position.

Derivatization at Unsubstituted Positions (if applicable)

The pyrazole ring in this compound is fully substituted at all carbon and nitrogen atoms (N1-methyl, C3-sulfonamide, C4-iodo, C5-methyl). Therefore, derivatization at unsubstituted positions is not applicable. However, the C4-iodo group serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions.

Cross-Coupling Reactions at the C4-Position: The iodine atom at the C4 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl groups at the C4 position. encyclopedia.pub

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, affords 4-alkynylpyrazole derivatives.

Heck Coupling: Reaction with alkenes under palladium catalysis can lead to the formation of 4-alkenylpyrazoles.

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine functionalities at the C4 position by coupling with primary or secondary amines.

C-O Coupling: Copper-catalyzed coupling reactions with alcohols can be used to synthesize 4-alkoxypyrazole derivatives. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | 4-Aryl/alkenyl-1,5-dimethyl-pyrazole-3-sulfonamide |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) salt + Base | 4-Alkynyl-1,5-dimethyl-pyrazole-3-sulfonamide |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand + Base | 4-Amino-1,5-dimethyl-pyrazole-3-sulfonamide |

| C-O Coupling | Alcohol | CuI + Ligand + Base | 4-Alkoxy-1,5-dimethyl-pyrazole-3-sulfonamide |

Ring-Opening and Rearrangement Reactions (if applicable)

The pyrazole ring is aromatic and generally stable to ring-opening reactions under normal conditions. However, under forcing conditions, such as the use of a very strong base, ring-opening can occur. pharmaguideline.com For pyrazoles, deprotonation at C3 or C5 can sometimes lead to ring cleavage. pharmaguideline.com Given that the C3 and C5 positions in the target molecule are substituted, this pathway may be less favorable.

Rearrangement reactions of the pyrazole core are less common but can be induced under specific conditions, such as photochemical or thermal activation, often involving reactive intermediates like nitrenes. mdpi.com For instance, the rearrangement of a pyrazole nitrene has been reported to lead to a ring-opening/recyclization cascade. mdpi.com The applicability of such reactions to this compound would require specific experimental investigation, as the substitution pattern on the pyrazole ring significantly influences the course of these transformations.

Emerging Applications in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks

The molecular architecture of 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide makes it an exceptionally useful synthetic intermediate. The presence of the iodo- group at the 4-position of the pyrazole (B372694) ring and the sulfonamide group at the 3-position provide two distinct reaction sites. This dual functionality allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular frameworks. The pyrazole sulfonamide structure is considered a "privileged scaffold," a core molecular structure that is frequently found in biologically active compounds. acs.orgnih.gov

The carbon-iodine bond in this compound is a key feature that facilitates its use in the synthesis of more elaborate heterocyclic systems. Iodo-substituted pyrazoles are valuable intermediates because they readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govarkat-usa.orgnih.gov These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, studies on similar iodo-pyrazole derivatives have shown successful coupling with terminal alkynes (Sonogashira reaction) to produce pyrazoles with extended conjugation, a common feature in many functional molecules. arkat-usa.org Similarly, copper-catalyzed coupling reactions have been used to link iodo-pyrazoles with alcohols to form 4-alkoxy-1H-pyrazoles. nih.gov The sulfonamide group can also be chemically altered, for example, by reaction with various amines, further increasing the molecular diversity achievable from this single building block. nih.gov A notable application is in the synthesis of potent inhibitors of NADPH Oxidase 2 (NOX2), where a pyrazole-sulfonamide block is coupled with other heterocyclic fragments via Suzuki and Buchwald-Hartwig cross-coupling reactions, demonstrating its utility in constructing complex, biologically active molecules. mdpi.com

The pyrazole sulfonamide core serves as an excellent scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. acs.org By using this compound as a starting point, chemists can systematically introduce a wide variety of substituents at both the iodo and sulfonamide positions.

This approach, often referred to as molecular hybridization or decoration, allows for the creation of extensive compound libraries. acs.org These libraries can then be screened for biological activity against various targets, such as enzymes or receptors, to identify new lead compounds for drug discovery or agrochemical development. nih.govnih.gov The synthesis of numerous pyrazole-4-sulfonamide derivatives to test for antiproliferative activity is a clear example of this strategy in action. nih.gov This modular approach accelerates the discovery process by efficiently exploring the chemical space around a proven pharmacophore. acs.org

Applications in Agrochemical Development

The pyrazole ring is a well-established component in a wide range of commercial agrochemicals. researchgate.netscielo.br Derivatives of pyrazole are known for their potent biological effects, and the sulfonamide group is also a key feature in many bioactive compounds. wikipedia.org Consequently, pyrazole sulfonamides, including structures related to this compound, are actively investigated for their potential in crop protection. researchgate.net

Research into pyrazole-containing compounds has yielded a variety of agrochemicals with diverse applications.

Herbicides: Pyrazole-5-sulfonamides have been successfully converted into pyrazole sulfonylureas, a class of compounds known for high herbicidal activity against broad-leaf weeds and sedges in major crops like corn. researchgate.net Pyrazole derivatives are also used as safeners, which are compounds that protect crops from the harmful effects of herbicides without diminishing the herbicide's effectiveness on weeds. google.com

Fungicides: Pyrazole-based compounds have demonstrated significant potential as fungicides. The presence of a sulfonamide nucleus has been noted to play an important role in the antifungal activity of some derivatives. scielo.br In one study, novel pyrazolecarbamide derivatives containing a sulfonate fragment were synthesized and tested against several plant pathogens. One of the target compounds, T24, showed exceptionally high activity against Rhizoctonia solani, a major cause of crop disease. frontiersin.org Its efficacy was found to be significantly higher than the commercial fungicide hymexazol (B17089) and comparable to bixafen. frontiersin.org

Insecticides: The pyrazole scaffold is a core component of several commercial insecticides. Research has shown that pyrazole carboxamides and sulfonamides can exhibit significant insecticidal activity against various pests. google.com

Table 1: Fungicidal Activity of Pyrazole Derivatives Against Plant Pathogens

| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference Fungicide | EC₅₀ (mg/L) of Reference | Source |

|---|---|---|---|---|---|

| T24 (Pyrazolecarbamide-sulfonate) | Rhizoctonia solani | 0.45 | Hymexazol | 10.49 | frontiersin.org |

| T24 (Pyrazolecarbamide-sulfonate) | Rhizoctonia solani | 0.45 | Bixafen | 0.25 | frontiersin.org |

| Derivative 8c (Pyrazole-carboxamide with sulfonamide) | Colletotrichum gloeosporioides | High Mycelial Inhibition | N/A | N/A | scielo.br |

Understanding the mode of action—the specific biochemical process interrupted by a pesticide—is crucial for developing effective and selective agrochemicals. The pyrazole sulfonamide class affects various biological pathways depending on the specific derivative and target organism.

Herbicidal Action: Many herbicides work by inhibiting essential plant enzymes. For some pyrazole-based herbicides, the mode of action involves the inhibition of amino acid synthesis. purdue.edu For sulfonamides specifically, a common mechanism is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is vital for the synthesis of folic acid in susceptible organisms. nih.govdrugbank.comyoutube.com Without folic acid, the organism cannot produce DNA and replicate. drugbank.com

Fungicidal and Insecticidal Action: In fungi and insects, some pyrazole derivatives function by disrupting energy production. They can inhibit mitochondrial electron transport, which stops the formation of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.net This disruption of the proton gradient across mitochondrial membranes leads to cell death. researchgate.net Another insecticidal mode of action for some pyrazoles involves blocking GABA-controlled chloride channels in neurons, leading to hyperexcitation of the central nervous system. researchgate.net

Contributions to Materials Science and Organic Electronics

While pyrazole derivatives in general have been explored for applications in materials science, such as in the development of dyes, fluorescent materials, and conductive polymers, there is currently no significant research in the reviewed scientific literature to suggest that this compound has specific or relevant applications in materials science or organic electronics. researchgate.netroyal-chem.com Its primary value remains concentrated in its role as a synthetic building block and its potential in the development of bioactive compounds.

Use as Ligands in Coordination Chemistry

The structural architecture of this compound, which integrates a pyrazole ring and a sulfonamide moiety, suggests its significant potential as a versatile ligand in coordination chemistry. researchgate.net Pyrazole derivatives are well-known for their ability to coordinate with a wide array of metal ions, forming complexes with varying nuclearity, from mononuclear to polynuclear structures. researchgate.netrsc.org The nitrogen atoms of the pyrazole ring can act as effective donors, facilitating the formation of stable metal-ligand bonds. researchgate.net The sulfonamide group, with its oxygen and nitrogen atoms, introduces additional potential coordination sites, allowing for mono- or polydentate chelation. pen2print.org

The design of metal complexes using ligands like this compound is driven by the aim of creating species with specific geometries and electronic properties, which in turn dictates their catalytic potential. The substituents on the pyrazole ring—in this case, two methyl groups and an iodine atom—can sterically and electronically tune the properties of the resulting metal complex.

While catalytic data for complexes of this compound are not yet reported, the broader family of pyrazolone-based ligands has been shown to form metal complexes with notable catalytic activities. bohrium.com For instance, pyrazole-containing ligands have been employed in the synthesis of metal complexes that catalyze a variety of organic transformations. The specific nature of the metal center and the ligand framework, including the electronic influence of substituents like the electron-withdrawing iodine atom, would be critical in determining the catalytic efficacy of any derived complexes. The potential for such complexes to act as catalysts is an active area of research in synthetic chemistry. chemscene.com

| Metal Ion | Potential Coordination Sites | Potential Complex Geometry | Anticipated Catalytic Applications |

| Cu(II) | Pyrazole N, Sulfonamide O/N | Square Planar, Octahedral | Oxidation reactions, C-C coupling |

| Pd(II) | Pyrazole N | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Zn(II) | Pyrazole N, Sulfonamide O | Tetrahedral, Octahedral | Lewis acid catalysis, Hydrolytic reactions |

| Ru(II) | Pyrazole N, Sulfonamide O | Octahedral | Hydrogenation, Transfer hydrogenation |

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. Crystal engineering, a subset of this field, is concerned with the design and synthesis of crystalline solids with desired properties. The structure of this compound is particularly amenable to forming ordered supramolecular assemblies due to its capacity for hydrogen bonding and potentially other non-covalent interactions.

The self-assembly of molecules into well-defined architectures is a bottom-up approach to creating functional materials. Pyrazole and sulfonamide moieties are known to participate in robust intermolecular interactions that can drive self-assembly. rsc.org In analogous systems, pyrazole-based ligands have been shown to construct one- and two-dimensional supramolecular architectures through hydrogen bonding. nih.gov For example, studies on pyrazole-4-sulfonate have demonstrated the formation of layered inorganic-organic networks where the assembly is governed by an interplay of metal coordination and an extensive network of hydrogen bonds. rsc.org The presence of both hydrogen bond donors (the sulfonamide N-H) and acceptors (the sulfonamide oxygens and pyrazole nitrogen) in this compound provides the necessary components for the formation of predictable supramolecular synthons. acs.org

A key aspect of crystal engineering is the ability to control or tune the intermolecular interactions to achieve a specific crystal packing. The hydrogen bonding motifs in sulfonamides have been studied extensively, revealing a variety of patterns. nih.gov The amino protons of a sulfonamide group often show a preference for bonding to the sulfonyl oxygens, which can lead to the formation of chains or other organized structures. nih.gov

In the case of this compound, the interplay between the sulfonamide group and the pyrazole ring offers a rich landscape for hydrogen bond formation. The N-H of the sulfonamide can interact with the sulfonyl oxygens of a neighboring molecule, or with the uncoordinated nitrogen of the pyrazole ring. The formation of different hydrogen bonding motifs, such as dimers and catemers, has been observed in related sulfonamide crystal structures. researchgate.net The specific motif adopted would likely be influenced by factors such as solvent of crystallization and the steric hindrance imposed by the methyl and iodo substituents. This tunability is crucial for the rational design of crystalline materials with tailored properties.

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Hydrogen Bond Motifs | Reference |

| Sulfonamide N-H | Donor | N-H···O=S (dimer or chain) | researchgate.net |

| Sulfonamide S=O | Acceptor | N-H···O=S (dimer or chain) | researchgate.net |

| Pyrazole N | Acceptor | N-H···N (dimer or chain) | nih.gov |

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted pyrazoles and their derivatives, including sulfonamides, is an area of continuous innovation. acs.orgmdpi.com Future efforts for 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide will likely concentrate on developing more efficient, cost-effective, and environmentally benign production methods.

Adopting green chemistry principles is crucial for the sustainable production of fine chemicals. For pyrazole (B372694) sulfonamides, this involves exploring multi-component reactions (MCRs) which can offer high atom economy and reduce waste by combining several starting materials in a single step. mdpi.com Research into the use of eco-friendly solvents like water or ionic liquids, and the development of reusable catalysts, could significantly decrease the environmental footprint of the synthesis. mdpi.com For instance, taurine-catalyzed four-component reactions in water have been successfully used to synthesize dihydropyrano[2,3-c]pyrazoles, showcasing the potential for aqueous, catalyzed reactions in this field. mdpi.com

| Green Chemistry Principle | Application to Pyrazole Sulfonamide Synthesis |

| Atom Economy | Utilize multi-component reactions (MCRs) to maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with water, supercritical fluids, or biodegradable ionic liquids. |

| Catalysis | Develop highly selective and reusable catalysts (e.g., organocatalysts, biocatalysts) to improve reaction efficiency and reduce waste. mdpi.com |

| Energy Efficiency | Employ alternative energy sources like microwave irradiation or ultrasound to shorten reaction times and lower energy consumption. mdpi.com |

Flow chemistry has emerged as a transformative technology for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.net Its application to the synthesis of this compound could offer significant advantages over traditional batch methods. Continuous flow processes allow for precise control over reaction parameters, leading to higher yields, improved safety (especially when handling potentially hazardous intermediates), and easier scalability. nih.govgalchimia.com

Automated flow synthesis platforms can accelerate the generation of compound libraries by integrating reaction, purification, and analysis steps. researchgate.netrsc.org This would enable the rapid synthesis and screening of a wide range of derivatives of the target compound, facilitating structure-activity relationship (SAR) studies. nih.gov For example, a multi-step continuous flow synthesis of fluorinated pyrazoles has been developed, demonstrating the power of this approach for creating diverse molecules in a short timeframe. nih.gov

Advanced Computational Studies for Predictive Design

Computational chemistry is an indispensable tool for modern drug discovery and materials science, offering insights that can guide experimental work and reduce development costs and timelines. eurasianjournals.comnih.gov